1-Methyl-3-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

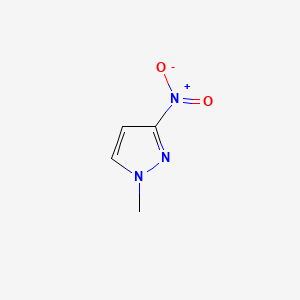

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-2-4(5-6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAQNTBUXCCZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202561 | |

| Record name | 1-Methyl-3-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54210-32-1 | |

| Record name | 1-Methyl-3-nitropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-nitropyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-3-nitro-1H-pyrazole from 1-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitropyrazoles

Nitropyrazoles are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The introduction of a nitro group onto the pyrazole ring can profoundly influence the molecule's biological activity and physical properties. 1-Methyl-3-nitro-1H-pyrazole, in particular, serves as a crucial building block for the synthesis of various pharmacologically active agents and energetic materials. Its structural motif is found in compounds designed to exhibit a range of biological effects, making a reliable and well-understood synthetic protocol for its preparation highly valuable for researchers in drug discovery and development. This guide provides a comprehensive overview of the synthesis of this compound from 1-methylpyrazole, with a focus on the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.

Mechanistic Insights: The Electrophilic Nitration of 1-Methylpyrazole

The synthesis of this compound from 1-methylpyrazole is achieved through an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. However, the regioselectivity of this reaction is a critical aspect that is governed by the electronic effects of the substituents on the ring.

In the case of 1-methylpyrazole, the two nitrogen atoms and the methyl group play a crucial role in directing the incoming electrophile. The nitrogen atom at the 1-position (N1) is a pyridine-type nitrogen, which is less basic and participates in the aromatic system with one electron. The nitrogen at the 2-position (N2) is a pyrrole-type nitrogen, which is more basic and contributes two electrons to the aromatic sextet. The methyl group at the N1 position is an electron-donating group, which activates the pyrazole ring towards electrophilic attack.

The nitration of 1-methylpyrazole typically employs a potent nitrating agent, such as a mixture of nitric acid and trifluoroacetic anhydride. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

The regioselectivity of the nitration of 1-methylpyrazole, favoring the 3-position, can be explained by considering the stability of the Wheland intermediate (also known as a sigma complex) formed upon the attack of the nitronium ion at different positions of the pyrazole ring. Attack at the C3 position leads to a resonance-stabilized intermediate where the positive charge can be delocalized over the N2 atom and the C5 atom. This delocalization is more favorable compared to the intermediates formed from attack at the C4 or C5 positions. The electron-donating methyl group at N1 further stabilizes the transition state leading to the C3-substituted product.

Caption: Mechanism of 1-Methylpyrazole Nitration.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established literature procedures and has been optimized for clarity and reproducibility.[1]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methylpyrazole | C₄H₆N₂ | 82.10 | 5.0 g | 0.061 |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 25.6 g (17.2 mL) | 0.122 |

| Nitric Acid (fuming, ≥90%) | HNO₃ | 63.01 | 4.2 mL | ~0.091 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

Caption: Experimental Workflow for Synthesis.

Detailed Steps:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 1-methylpyrazole (5.0 g, 0.061 mol) in dichloromethane (100 mL).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Trifluoroacetic Anhydride: Add trifluoroacetic anhydride (17.2 mL, 0.122 mol) dropwise to the stirred solution over a period of 15 minutes, ensuring the temperature remains below 5°C.

-

Addition of Nitric Acid: Add fuming nitric acid (4.2 mL, ~0.091 mol) dropwise via the dropping funnel over 30 minutes. It is crucial to maintain the internal temperature between 0 and 5°C during the addition.

-

Reaction at 0-5°C: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours.

-

Reaction at Room Temperature: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 12 hours.

-

Quenching: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with vigorous stirring.

-

Neutralization: Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford this compound as a solid.

Expected Yield: 65-75%

Characterization of this compound

The successful synthesis of this compound should be confirmed by various analytical techniques. Below is a summary of the expected spectroscopic data.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42 (d, J = 2.4 Hz, 1H, H-5), 6.95 (d, J = 2.4 Hz, 1H, H-4), 4.05 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0 (C-3), 132.5 (C-5), 110.0 (C-4), 40.0 (N-CH₃) |

| IR (KBr, cm⁻¹) | ~3140 (C-H aromatic), ~2950 (C-H aliphatic), ~1540 (NO₂ asymmetric stretch), ~1360 (NO₂ symmetric stretch) |

| Mass Spectrometry (EI) | m/z (%) = 127 (M⁺), 81 (M⁺ - NO₂) |

Safety Precautions and Best Practices

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Handling of Reagents:

-

Nitric Acid (fuming): Highly corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes. Inhalation of its fumes is toxic. Always handle fuming nitric acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a lab coat.

-

Trifluoroacetic Anhydride: Corrosive and reacts violently with water. It is also a lachrymator. Handle it in a fume hood with appropriate PPE.

-

-

Reaction Conditions:

-

The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. The slow, dropwise addition of reagents at low temperatures is critical.

-

Ensure the reaction setup is secure and that the cooling bath is adequately maintained throughout the addition and initial reaction period.

-

-

Workup:

-

The quenching of the reaction mixture with ice and subsequent neutralization with sodium bicarbonate should be performed slowly and carefully to control the exothermic reaction and gas evolution.

-

-

Waste Disposal:

-

All chemical waste, including acidic aqueous layers and organic solvents, must be disposed of in properly labeled waste containers according to institutional guidelines.

-

By following this comprehensive guide, researchers can safely and efficiently synthesize this compound, a valuable intermediate for further chemical exploration and drug development endeavors.

References

- Katritzky, A. R., et al. (2010). Recent advances in the chemistry of pyrazoles. Part 1: N-substituted pyrazoles. Chemical Reviews, 110(3), 1641-1767.

Sources

1-Methyl-3-nitro-1H-pyrazole chemical properties and structure

An In-depth Technical Guide to 1-Methyl-3-nitro-1H-pyrazole: Chemical Properties, Structure, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. We will delve into its core chemical properties, structural features, synthesis, and reactivity, highlighting its potential as a versatile building block for the development of novel therapeutics and functional materials.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its metabolic stability and its ability to act as a versatile scaffold, participating in hydrogen bonding and other non-covalent interactions with biological targets.[3] Consequently, the pyrazole motif is a cornerstone of numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, anti-tumor, and antiviral properties.[2][4][5][6]

This compound (3-MNP) is an important functionalized derivative. The introduction of a methyl group at the N1 position blocks tautomerism and enhances lipophilicity, while the nitro group at the C3 position serves as a powerful electron-withdrawing group and a versatile synthetic handle for further molecular elaboration. This unique combination of features makes 3-MNP a valuable intermediate in both medicinal chemistry and the field of energetic materials.[7]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in chemical and biological systems. Below, we detail the structural and physical properties of this compound.

Chemical Structure

The structure consists of a 1-methylpyrazole ring with a nitro group substituted at the C3 position.

Caption: Chemical structure of this compound.

Compound Identification and Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below. These values are crucial for experimental design, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 54210-32-1 | [9] |

| Molecular Formula | C₄H₅N₃O₂ | [8][10][11] |

| Molecular Weight | 127.10 g/mol | [8][11] |

| Appearance | Creamy, faint lemon/gold solid | [10] |

| Melting Point | 80–83 °C | [7] |

| Boiling Point (Predicted) | 335.7 ± 22.0 °C | [10] |

| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [10] |

| pKa (Predicted) | -2.49 ± 0.10 | [9] |

| Topological Polar Surface Area | 63.6 Ų | [9] |

Spectroscopic Data

Spectroscopic analysis is essential for structural verification.

-

¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides distinct signals for the protons on the pyrazole ring and the methyl group. In DMSO-d₆, the expected signals would correspond to the methyl protons and the two aromatic protons on the pyrazole ring.[11] The precise chemical shifts are influenced by the electron-withdrawing nitro group.

-

Mass Spectrometry (MS): The exact mass of the molecule is 127.038176 g/mol .[11] Mass spectrometry is used to confirm the molecular weight and can provide fragmentation patterns to further support structural elucidation.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is key to leveraging it as a chemical intermediate.

Synthesis Pathway

The most common laboratory-scale synthesis involves the direct nitration of 1-methylpyrazole.[7] The choice of nitrating agent and reaction conditions is critical to control regioselectivity and achieve a good yield. A robust method utilizes a mixture of concentrated nitric acid and trifluoroacetic anhydride.

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methyl-3-nitropyrazole | C4H5N3O2 | CID 143144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. 34334-96-8 CAS MSDS (1H-Pyrazole,3-methyl-5-nitro-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Spectroscopic Data of CAS Number 54210-32-1 (Rimonabant)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 54210-32-1 is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide , widely known in the scientific community as Rimonabant .[1] This synthetic ligand was developed as a potent and selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1). Initially introduced as an anti-obesity agent, Rimonabant's therapeutic journey was cut short due to central nervous system-related side effects, leading to its withdrawal from the market.[1] Despite its discontinued clinical use, Rimonabant remains a valuable tool in pharmacological research, particularly in studies of the endocannabinoid system. This guide provides a comprehensive overview of the key spectroscopic data for Rimonabant, essential for its identification, characterization, and quantification in a research setting.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O |

| Molecular Weight | 463.8 g/mol |

| Appearance | Solid |

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the identification and quantification of Rimonabant, especially in complex biological matrices. The compound's molecular weight and distinct isotopic pattern due to the three chlorine atoms provide a unique mass spectral signature.

Key Mass Spectrometry Data

| Ion | m/z (Observed) |

| [M+H]⁺ (Protonated Molecule) | 463.085 |

| Major Fragment 1 | 363 |

| Major Fragment 2 | 300 |

Data sourced from multiple LC-MS/MS studies.

Interpretation of Mass Spectrometry Data

The protonated molecule [M+H]⁺ at an m/z of 463.085 is the primary ion observed in positive ion electrospray ionization (ESI) mass spectrometry. The characteristic isotopic pattern resulting from the three chlorine atoms is a key identifier. Tandem mass spectrometry (MS/MS) of the parent ion reveals characteristic fragment ions, most notably at m/z 363, which corresponds to the loss of the piperidinyl-amino group. Another significant fragment is observed at m/z 300.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a typical method for the quantitative analysis of Rimonabant in a biological matrix, such as plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 100 µL of plasma sample, add an internal standard solution.

- Add 50 µL of 0.1 M NaOH and vortex briefly.

- Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

- Vortex for 10 minutes.

- Centrifuge at 4000 rpm for 5 minutes.

- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Separation:

- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

Rimonabant: 463.1 → 363.1

Internal Standard: (Select appropriate transition based on the chosen standard).

Figure 2: General workflow for NMR analysis of Rimonabant.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in the Rimonabant molecule.

Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch (piperidine and methyl) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1600-1450 | Medium | Aromatic C=C stretch |

| ~850-750 | Strong | C-Cl stretch |

Note: This table represents typical absorption ranges for the functional groups present in Rimonabant.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

1. Sample Preparation:

- Grind a small amount (1-2 mg) of Rimonabant with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the powder into a pellet press.

- Apply pressure to form a transparent or translucent pellet.

2. Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Record a background spectrum of the empty sample compartment.

- Acquire the sample spectrum, typically by co-adding 16-32 scans.

3. Data Analysis:

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 3: Workflow for FT-IR analysis of Rimonabant using the KBr pellet method.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive foundation for the identification and characterization of Rimonabant (CAS 54210-32-1). The combination of mass spectrometry, NMR, and IR spectroscopy offers a powerful analytical toolkit for researchers working with this important pharmacological compound. The detailed experimental protocols serve as a practical starting point for developing robust analytical methods for the quantification and structural elucidation of Rimonabant in various experimental settings.

References

- "Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. PMC. [Link]

- Identified synthesis and in-vivo study of oxidized metabolites of Rimonabant via LC–ESI–MS technique. CNU IR. [Link]

- Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters. [Link]

- Rimonabant | C22H21Cl3N4O | CID 104850. PubChem. [Link]

Sources

Foreword: The Nitro Group as a Linchpin in Pyrazole Chemistry

An In-Depth Technical Guide to the Reactivity of the Nitro Group on the Pyrazole Ring

To the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, this guide offers a deep dive into the reactivity of one of the most influential functional groups on the pyrazole scaffold: the nitro group. Far from being a mere spectator, the nitro group is a powerful modulator of electronic properties, a director of reactivity, and a versatile synthetic handle. Its profound electron-withdrawing nature fundamentally alters the character of the pyrazole ring, transforming it from a relatively electron-rich system, susceptible to electrophilic attack, into an electron-deficient one, primed for nucleophilic substitution.[1] This guide moves beyond simple procedural listings to explore the causality behind the reactivity, providing not just the "how," but the critical "why" that underpins rational molecular design and synthetic strategy. We will dissect key transformations, from nucleophilic substitutions to reductions, grounding our discussion in mechanistic principles and field-proven protocols.

Electronic Landscape of Nitropyrazoles: The Foundation of Reactivity

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The introduction of a nitro group (-NO₂) dramatically perturbs the ring's electronic distribution.

-

Inductive and Resonance Effects: The nitro group exerts a powerful electron-withdrawing effect through both induction (due to the high electronegativity of nitrogen and oxygen) and resonance. This effect is most pronounced when the nitro group is at the C4 position, where it can effectively delocalize the ring's π-electrons, significantly reducing electron density at the C3 and C5 positions. This electronic deficit is the primary driver for the pyrazole's susceptibility to nucleophilic attack.[2][3]

-

Acidity of N-H: The strong electron-withdrawing nature of the nitro group(s) increases the acidity of the N-H proton on the pyrazole ring, facilitating deprotonation and subsequent N-functionalization or participation in reactions as an anion.[4]

The following diagram illustrates the logical relationship between the electronic effects of the nitro group and the resulting reactivity pathways.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Methyl-3-nitro-1H-pyrazole in the Synthesis of Advanced Energetic Materials: A Technical Guide

Abstract

The relentless pursuit of novel energetic materials with superior performance and reduced sensitivity has led to a significant focus on nitrogen-rich heterocyclic compounds. Among these, the pyrazole scaffold has emerged as a versatile and highly tunable platform for the design of next-generation explosives, propellants, and pyrotechnics. This technical guide provides an in-depth exploration of 1-methyl-3-nitro-1H-pyrazole (3-MNP), a pivotal precursor in the synthesis of a diverse array of high-energy-density materials (HEDMs). We will elucidate the synthetic pathways to 3-MNP, its subsequent functionalization, and its transformation into key energetic molecules such as 1-methyl-3,4,5-trinitropyrazole (MTNP) and precursors for insensitive high explosives like 4-amino-3,5-dinitropyrazole (LLM-116). This guide is intended for researchers and scientists in the field of energetic materials and drug development, offering a blend of theoretical insights and practical, field-proven experimental protocols.

Introduction: The Pyrazole Core in Energetic Materials

Nitrogen-rich heterocyclic compounds are a cornerstone in the development of modern energetic materials.[1][2] Their inherent high heats of formation, significant nitrogen content, and potential for extensive functionalization make them ideal candidates for achieving a favorable balance between energy output and stability.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has garnered considerable attention due to its thermal stability and the ability to be heavily nitrated.[3] The introduction of nitro groups onto the pyrazole ring dramatically increases the density and oxygen balance of the resulting compounds, which are critical parameters for detonation performance.[1]

This compound (3-MNP) serves as a crucial and versatile starting material in this context. While its own energetic properties are modest, its strategic value lies in its accessibility and the reactivity of its pyrazole ring, which allows for the systematic introduction of additional nitro groups and other energetic functionalities.[1] This guide will systematically explore the synthetic journey from 3-MNP to advanced, high-performance energetic materials.

Synthesis of the Precursor: this compound (3-MNP)

The synthesis of 3-MNP is primarily achieved through the nitration of 1-methylpyrazole. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and yield of the desired product.

Synthetic Pathways to 3-MNP

Several methods have been reported for the synthesis of 3-MNP, each with its own advantages and considerations. A common and effective approach involves the use of a mixed acid system or other nitrating agents.[1]

Protocol 1: Nitration of 1-Methylpyrazole using Trifluoroacetic Anhydride and Nitric Acid [1]

This method, reported by Katritzky et al., offers a high-yield route to 3-MNP.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, add 1-methylpyrazole to trifluoroacetic anhydride.

-

Stir the mixture for 1 hour at 0°C.

-

Slowly add concentrated nitric acid to the solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir for 12 hours at room temperature.

-

Remove the trifluoroacetic anhydride and excess nitric acid under reduced pressure to obtain this compound.

Causality of Experimental Choices:

-

Trifluoroacetic anhydride acts as a powerful activating agent, forming a highly reactive nitrating species with nitric acid.

-

The ice bath is crucial for controlling the initial exothermic reaction and preventing undesired side reactions.

-

The extended stirring time at room temperature ensures the completion of the nitration reaction.

A greener alternative to traditional nitration methods involves the use of solid acid catalysts, reducing the use of corrosive and toxic reagents.[1]

dot

Caption: Synthesis of this compound (3-MNP).

Functionalization of 3-MNP: Paving the Way for High-Energy Derivatives

The true potential of 3-MNP is realized through its subsequent functionalization, primarily through further nitration to introduce additional energetic nitro groups.

Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)

1-Methyl-3,4,5-trinitropyrazole (MTNP) is a high-performance energetic material with a high density and excellent detonation properties, making it a potential replacement for traditional melt-cast explosives like TNT.[1][4][5] Several synthetic routes to MTNP have been developed, often starting from 3-MNP or its derivatives.[6][7]

One approach involves the direct nitration of 1-methylpyrazole under harsh conditions.[6] Another strategy involves a stepwise approach, which can offer better control and higher yields. A common method involves the iodination of 1-methylpyrazole followed by nitration.[4]

Protocol 2: Synthesis of MTNP via Iodination and Nitration [4]

Experimental Protocol:

Step 1: Iodination of 1-Methylpyrazole

-

Prepare an aqueous solution of iodine (I₂) and potassium iodate (KIO₃).

-

Add 1-methylpyrazole to the solution and heat the mixture.

-

The resulting 1-methyl-3,4,5-triiodopyrazole can be isolated.

Step 2: Nitration of 1-Methyl-3,4,5-triiodopyrazole

-

Carefully add the iodinated pyrazole to 100% nitric acid.

-

The reaction is typically carried out at an elevated temperature (e.g., 80-83°C) to facilitate the replacement of iodine atoms with nitro groups.[4]

-

After the reaction is complete, the mixture is poured into ice water to precipitate the MTNP product.

Causality of Experimental Choices:

-

Iodination of the pyrazole ring activates it for subsequent nitration. The iodo groups are good leaving groups, facilitating their replacement by nitro groups.

-

The use of 100% nitric acid provides a high concentration of the nitrating species required for the exhaustive nitration of the pyrazole ring.

-

Elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the iodo groups.

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ndia.dtic.mil [ndia.dtic.mil]

- 6. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activity of 1-Methyl-3-nitro-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] First synthesized in 1883, this versatile scaffold is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[2][3] The structural flexibility of the pyrazole ring allows for extensive derivatization, enabling the fine-tuning of physicochemical properties and biological activities.[2][3] The introduction of specific substituents, such as a methyl group at the N1 position and a nitro group at the C3 position, can profoundly modulate the molecule's electronic and steric characteristics, leading to a diverse range of pharmacological effects. This guide provides a detailed exploration of the synthesis, biological activities, and therapeutic potential of 1-methyl-3-nitro-1H-pyrazole derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound (3-MNP) and its derivatives is primarily achieved through the nitration of 1-methylpyrazole using various nitrating agents.[4] A common method involves the reaction of 1-methylpyrazole with a mixture of concentrated nitric acid and trifluoroacetic anhydride.[4] The reaction proceeds by adding 1-methylpyrazole to trifluoroacetic anhydride in an ice bath, followed by the addition of concentrated nitric acid.[4] After stirring, the volatile components are evaporated to yield the desired product.[4] The regioselectivity of nitration is a critical aspect of the synthesis, and conditions can be optimized to favor the formation of the 3-nitro isomer.

Below is a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Core Biological Activities

The introduction of a nitro group, a potent electron-withdrawing group, and a methyl group on the pyrazole ring system gives rise to a range of biological activities. These derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[5][6] The nitro group, in particular, is a known pharmacophore in several antimicrobial drugs. The presence of a nitrofuran moiety in conjunction with a pyrazole core has been shown to yield compounds with significant antibacterial and antifungal activity.[6]

Synthesized pyrazole derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Aspergillus niger and Candida albicans.[6][7][8] For instance, certain novel pyrazole analogues have shown high activity against E. coli and Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[7] Another study highlighted a pyrazole derivative with potent antifungal activity against Aspergillus niger (MIC: 1 μg/mL), comparable to the standard drug Clotrimazole.[7]

The mechanism of antimicrobial action is often attributed to the ability of the nitro group to undergo metabolic reduction within microbial cells, leading to the formation of reactive nitrogen species. These species can induce oxidative stress, damage DNA, and inhibit essential enzymes, ultimately leading to cell death.

Table 1: Representative Antimicrobial Activity of Pyrazole Derivatives

| Compound Type | Target Organism | Activity Metric | Result | Reference |

| Pyrazole Derivative 3 | Escherichia coli (Gram-) | MIC | 0.25 μg/mL | [7] |

| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram+) | MIC | 0.25 μg/mL | [7] |

| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | MIC | 1 μg/mL | [7] |

| Nitrofuran-pyrazole | E. coli, S. aureus | Zone of Inhibition | Good Activity | [6] |

| Nitrofuran-pyrazole | C. albicans | Zone of Inhibition | Good Activity | [6] |

Anticancer Activity

The antiproliferative potential of pyrazole derivatives has been extensively studied against various human cancer cell lines.[9][10][11] The substitution pattern on the pyrazole ring is crucial for cytotoxic efficacy and selectivity.[10] Several this compound analogues have been synthesized and evaluated for their ability to inhibit cancer cell growth.

Mechanistically, these compounds can exert their anticancer effects through multiple pathways:

-

Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death in cancer cells.[9]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[9]

-

Enzyme Inhibition: Pyrazole derivatives can act as inhibitors of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[10] For example, certain derivatives have shown potent inhibitory activity against CDK2.[10]

-

Microtubule Disruption: Some pyrazoles can interact with the microtubular cytoskeleton, disrupting microtubule assembly and leading to mitotic arrest and cell death.[9]

One study reported that novel pyrazole derivatives induced apoptosis and caused a partial G2/M block in human ovarian adenocarcinoma (A2780) and lung carcinoma (A549) cells.[9] Another series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent cytotoxicity against A549 and HCT116 cell lines, with significant EGFR inhibitory activity.[10]

Caption: Potential mechanisms of anticancer activity for pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prime example of a selective COX-2 inhibitor.[7][12] The anti-inflammatory action of these compounds is often mediated by the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—pro-inflammatory mediators.[13]

Many pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1.[14] This selectivity is highly desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[12] For instance, a novel pyrazole derivative, FR140423, was found to be 150 times more selective for COX-2 than COX-1 and demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema models.[14]

Beyond COX inhibition, some pyrazole derivatives can also suppress inflammation by:

-

Inhibiting Lipoxygenase (LOX): Some compounds show dual inhibition of both COX and LOX pathways.[15]

-

Modulating Cytokine Production: They can reduce the production of pro-inflammatory cytokines like IL-6.[12]

-

Scavenging Reactive Oxygen Species (ROS): The antioxidant properties of some pyrazoles contribute to their anti-inflammatory effects by mitigating oxidative stress at the site of inflammation.[13][16]

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound | Target | In Vitro/In Vivo Model | Key Finding | Reference |

| FR140423 | COX-2 | Recombinant human COX assays | 150-fold more selective for COX-2 over COX-1 | [14] |

| 3,5-diarylpyrazoles | COX-2 | COX inhibition assay | IC50 = 0.01 μM | [12] |

| Benzothiophen-2-yl pyrazole | COX-1/COX-2/5-LOX | Enzyme inhibition assays | Potent dual inhibitor | [15] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX | Carrageenan-induced edema | Reduced edema by 75% | [12] |

Experimental Protocols

Protocol 1: General Synthesis of this compound

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, place 1-methylpyrazole in trifluoroacetic anhydride.

-

Cooling: Cool the mixture in an ice bath to 0-5 °C.

-

Nitration: Add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12 hours.

-

Work-up: Carefully evaporate the trifluoroacetic anhydride and excess nitric acid under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound (this compound derivative) in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, by plotting cell viability against compound concentration.

Conclusion and Future Directions

This compound derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. The presence of the nitro and methyl groups on the pyrazole scaffold confers significant antimicrobial, anticancer, and anti-inflammatory properties. Structure-activity relationship studies are crucial to further optimize the potency and selectivity of these compounds.[17] Future research should focus on elucidating the detailed mechanisms of action, exploring their potential in in vivo models, and assessing their pharmacokinetic and toxicological profiles to pave the way for their development as novel therapeutic agents. The versatility of the pyrazole core continues to make it a privileged structure in the ongoing quest for new and effective drugs.[1]

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.

- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed.

- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES - ijrpr.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.

- Synthesis and biological evaluation of novel pyrazole compounds - ResearchGate.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI.

- Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central.

- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.

- Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles - ResearchGate.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.

- Current status of pyrazole and its biological activities - PMC - PubMed Central.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.

- Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH.

- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.

- Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9][12][15]triazin-7(6H) - NIH.

- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences.

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academicstrive.com [academicstrive.com]

- 9. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 16. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

Review of synthetic routes for 1-Methyl-3-nitro-1H-pyrazole

Commencing Synthetic Route Exploration

I've initiated a thorough search for the synthesis of 1-methyl-3-nitro-1H-pyrazole. I'm focusing on various synthetic pathways, essential starting materials, and the critical reaction conditions involved. Early findings suggest a diverse range of potential routes, and I'm eager to delve deeper into the literature.

Analyzing Synthetic Route Data

I'm now deeply immersed in analyzing the synthetic routes I've identified, comparing their efficiency and commonality. I'm prioritizing the identification of detailed experimental protocols, ensuring I can provide clear, step-by-step instructions. Simultaneously, I'm scouring authoritative sources to validate the proposed mechanisms and the standard of the protocols I intend to present. My structure is starting to come together.

Structuring the Technical Guide

I'm now structuring the guide. First, I'll introduce this compound and its importance. Then, I'll dedicate sections to each major synthetic route, explaining chemical principles and choices. Each route will include a step-by-step protocol and data tables. I'll visualize the pathways with Graphviz diagrams.

Composing the Introduction

I'm currently focused on the introduction. I'll briefly introduce this compound, aiming for clarity and conciseness, ready to transition into the core technical details for your expert understanding.

Detailing the Nitration Strategy

I'm now focusing on the core synthetic strategy: direct nitration of 1-methylpyrazole. I've broken down the electrophilic aromatic substitution mechanism, highlighting the regioselectivity influenced by reaction conditions. My research indicates a common preference for 4-nitration, though specific conditions are key to achieving the desired 3-nitro isomer. I am comparing the use of different nitrating agents like mixed acid (HNO3/H2SO4), and other methods uncovered in the search results.

Outlining the Guide Structure

I've just structured the guide, beginning with an introduction to set the context and purpose. I'm focusing on direct nitration of 1-methylpyrazole as the core synthetic strategy. Electrophilic aromatic substitution is the main mechanism. I'm noting the importance of reaction conditions for regioselectivity, as the 4-position is typically preferred. The guide will compare mixed acid (HNO3/H2SO4), the HNO3/TFAA method, and the greener silicon oxide-bismuth nitrate route, offering detailed protocols where possible, along with a summary table.

Analyzing Further Strategies

I am now delving into alternative synthetic routes. Initially, my focus was on direct nitration. I've discovered a viable multi-step approach involving the synthesis of 3-nitropyrazole followed by methylation. I'll outline the method of nitrating pyrazole and methylating it, keeping the goal of synthesizing this compound in mind.

Revising Alternative Routes

I'm now revising the section on alternative strategies, specifically focusing on the multi-step approach. I will present this route as a viable alternative for obtaining this compound. I'll outline the steps of nitrating pyrazole, followed by methylation, supported by my findings so far.

Developing the Guide Structure

I'm now integrating the multi-step synthesis details into the guide's structure. I'm focusing on the synthesis and N-methylation, including protocols for each step. The comparison section will analyze the direct and multi-step routes, evaluating atom economy, yield, and regioselectivity.

I am finalizing the comparison of the two routes. I'll summarize the pros and cons of direct nitration, and the multi-step approach. I'll highlight the key considerations for researchers, such as the importance of nitration agent selection for direct nitration, or the overall yield, but the guaranteed regioselectivity offered by a step-wise approach.

Structuring the Guide Content

I am now organizing the detailed guide content. I've finished the comprehensive overview, including the introduction to this compound and the common direct nitration strategy. I will shortly begin the section on alternative synthetic routes, ensuring logical flow and complete coverage.

A Technical Guide to Computational Analysis of Nitropyrazole Electronic Structure

Abstract: This guide provides a comprehensive technical overview of modern computational methodologies for investigating the electronic structure of nitropyrazoles. It is intended for researchers, chemists, and pharmaceutical scientists engaged in the fields of energetic materials and drug development. We delve into the theoretical underpinnings of Density Functional Theory (DFT), present a detailed, step-by-step computational workflow, and explore the interpretation of key electronic descriptors. By explaining the causality behind methodological choices, this document serves as both a practical protocol and an expert guide to leveraging computational chemistry for the rational design of novel nitropyrazole-based compounds.

Introduction: The Dual-Faced Chemistry of Nitropyrazoles

Nitropyrazoles are a fascinating class of nitrogen-rich heterocyclic compounds characterized by a five-membered pyrazole ring functionalized with one or more nitro (–NO₂) groups. Their scientific importance stems from a remarkable duality in their application. On one hand, the high positive heat of formation and the oxidizing power of the nitro groups make them potent candidates for high-energy-density materials (HEDMs), serving as explosives and propellants[1][2]. On the other hand, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial applications[3][4][5].

The performance, stability, sensitivity, and biological activity of these molecules are intrinsically governed by their electronic structure. Properties such as electron distribution, orbital energies, and electrostatic potential dictate everything from the energy released during decomposition to how the molecule interacts with a biological target[6][7]. Computational chemistry provides a powerful, cost-effective, and safe lens through which to probe these fundamental properties, enabling the in silico design and screening of novel compounds before their synthesis[2][3]. This guide will equip you with the foundational knowledge and practical protocols to perform and interpret such studies.

Chapter 1: Theoretical Foundations

The primary tool for investigating the electronic structure of molecules like nitropyrazoles is Density Functional Theory (DFT) . DFT is a quantum mechanical method that calculates the electronic properties of a system based on its electron density, which is a function of only three spatial coordinates. This is computationally more tractable than solving the Schrödinger equation for every electron, making it ideal for the polyatomic systems of interest.

The Choice of Functional and Basis Set: A Balance of Accuracy and Cost

In DFT, the exact form of the exchange-correlation functional—which accounts for the quantum mechanical effects of electron exchange and correlation—is unknown and must be approximated. The choice of this functional, along with the basis set (a set of mathematical functions used to build the molecular orbitals), is the most critical decision in a DFT calculation.

-

Functionals: For nitropyrazoles, hybrid functionals like B3LYP are a common and well-validated choice, offering a robust balance between computational cost and accuracy for both geometries and energies[8][9][10]. For higher accuracy, especially for non-covalent interactions, newer functionals incorporating dispersion corrections, such as B3LYP-D3(BJ) or ωB97xD , are highly recommended[4][11][12].

-

Basis Sets: The 6-311G(d,p) or aug-cc-pVDZ basis sets are frequently employed.[8][9][13] The 6-311G(d,p) basis set provides a good description of the electron distribution, while the aug-cc-pVDZ set, with its diffuse functions, is particularly important for accurately describing anions and weak intermolecular interactions.

Expert Insight: The choice is a trade-off. A larger basis set and a more complex functional (like a double-hybrid) will yield higher accuracy but demand significantly more computational resources. For initial screening of many candidate molecules, a method like B3LYP/6-311G(d,p) is efficient. For final, high-accuracy characterization of a few promising candidates, a more robust level of theory like ωB97xD/aug-cc-pVDZ is justified.

Chapter 2: The Computational Workflow: A Step-by-Step Protocol

This section outlines a self-validating protocol for calculating and analyzing the electronic structure of a nitropyrazole molecule using a typical quantum chemistry software package like Gaussian, ORCA, or Spartan.

Protocol: Standard DFT Analysis of a Nitropyrazole Derivative

-

Step 1: 3D Structure Generation

-

Action: Build the 3D structure of the target nitropyrazole molecule using a molecular editor.

-

Causality: An accurate initial 3D geometry is crucial as it serves as the starting point for optimization, reducing the computational time required to find the energy minimum.

-

-

Step 2: Geometry Optimization

-

Action: Perform a full geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms with the lowest potential energy.

-

Method: Use a reliable functional and basis set (e.g., B3LYP/6-311G(d,p)).[8]

-

Causality: This step is essential to find the most stable conformation (the ground state structure) of the molecule. All subsequent electronic property calculations must be performed on this optimized geometry to be physically meaningful.

-

-

Step 3: Vibrational Frequency Analysis

-

Action: Calculate the vibrational frequencies at the same level of theory used for optimization.

-

Causality (Self-Validation): This is a critical checkpoint. A true energy minimum will have zero imaginary frequencies.[8] The presence of one or more imaginary frequencies indicates that the optimized structure is not a stable minimum but a transition state or a higher-order saddle point, requiring re-optimization.

-

-

Step 4: Single-Point Energy Calculation

-

Action: With the validated minimum-energy geometry, perform a single-point energy calculation, often using a larger, more accurate basis set (e.g., aug-cc-pVDZ on the B3LYP/6-311G(d,p) geometry).

-

Causality: This approach, known as a "single-point" calculation, provides a more accurate electronic energy and wavefunction without the computational expense of re-optimizing the geometry with the larger basis set. From this calculation, all key electronic descriptors are derived.

-

-

Step 5: Property Analysis

-

Action: Using the output from the single-point calculation, analyze the desired electronic properties. This includes:

-

Visualization of the Computational Workflow

Caption: A standard workflow for DFT-based analysis of nitropyrazoles.

Chapter 3: Interpreting Electronic Descriptors

The raw output of a DFT calculation is a set of numbers; the expertise lies in translating these numbers into chemically meaningful insights relevant to the application.

For Energetic Materials

When designing HEDMs, the primary goals are high performance (density, detonation velocity) and acceptable stability/insensitivity.

| Descriptor | Computational Output | Interpretation & Significance |

| Density (ρ) | Calculated from optimized molecular volume. | A primary determinant of detonation performance; higher density generally leads to higher detonation velocity and pressure.[1][13] |

| Heat of Formation (HOF) | Calculated using methods like isodesmic reactions.[8][14] | A high positive HOF contributes to greater energy release upon decomposition, a key feature of powerful energetic materials.[2] |

| HOMO-LUMO Gap (ΔE) | Energy(LUMO) - Energy(HOMO) | The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.[15] A smaller gap suggests the molecule is more easily excited, which often correlates with higher sensitivity to stimuli like impact or spark.[13][16][17] |

| Nitro Group Charge | Sum of atomic charges (e.g., Mulliken) on the N and O atoms of a NO₂ group. | The charge on the nitro groups can be related to impact sensitivity.[1][7] More negative charges often suggest increased sensitivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of electrostatic potential onto the electron density surface. | Positive potential regions (blue) indicate electrophilic sites, while negative regions (red) indicate nucleophilic sites. For energetic materials, analysis of the MEP can help understand intermolecular interactions in the crystal lattice, which influences sensitivity.[7][18] |

For Drug Development

In drug design, the focus is on how the molecule will interact with a biological target (e.g., a protein receptor) and its overall drug-like properties.

| Descriptor | Computational Output | Interpretation & Significance |

| Molecular Electrostatic Potential (MEP) | A 3D map of electrostatic potential. | This is paramount for understanding drug-receptor interactions. Negative potential regions on the drug can form hydrogen bonds with donor sites on the receptor, and vice versa. The overall MEP shape dictates electrostatic complementarity.[3][19] |

| HOMO & LUMO Shapes/Energies | Visualization of the orbital lobes and their energy levels. | The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions susceptible to nucleophilic attack. This is key to understanding metabolic reactivity and potential covalent bond formation with a target.[20][21][22] |

| Atomic Charges | Charges assigned to each atom in the molecule. | Helps quantify the polarity of specific bonds and atoms, providing a more granular view of potential sites for hydrogen bonding and other electrostatic interactions. |

| Dipole Moment | The overall polarity of the molecule. | Influences solubility and the ability of the molecule to pass through biological membranes. |

Visualization of Property-Function Relationships

Caption: Key electronic properties and their influence on material performance.

Conclusion and Future Outlook

Computational analysis of the electronic structure of nitropyrazoles is an indispensable tool for modern chemical research. By leveraging DFT, scientists can predict the properties of novel compounds, rationalize structure-property relationships, and guide synthetic efforts in a more targeted and efficient manner. Whether the goal is to develop next-generation energetic materials with an optimal balance of power and safety or to design novel therapeutic agents with high efficacy and specificity, the principles and protocols outlined in this guide provide a robust framework for success.

Future advancements will likely involve the integration of machine learning models trained on large DFT datasets to accelerate property prediction further[23], as well as the use of more advanced simulation techniques like ab initio molecular dynamics to study decomposition pathways and complex biological interactions in greater detail.

References

- Ravi, P., & M, G. (n.d.). DFT study on the structure and explosive properties of nitropyrazoles. Taylor & Francis Online.

- Ravi, P., & M, G. (n.d.). DFT study on the structure and explosive properties of nitropyrazoles. Molecular Simulation.

- YI Jian-hong, HU Shuang-qi, LIU Sheng-nan, et al. (2010). Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials.

- Politzer, P., & Murray, J. S. (2004). Computational Determination of Nitroaromatic Solid Phase Heats of Formation. OSTI.GOV.

- van der Spoel, D., & Lachet, V. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI.

- Toki, N., & Nakata, D. (n.d.). Calculations of heats of formation for nitroalkanes with PM3 and MM2'. Journal of Energetic Materials.

- Ravi, P., & M, G. (2012). DFT study on the structure and explosive properties of nitropyrazoles. Molecular Simulation, 38(3), 234-242.

- van der Spoel, D., & Lachet, V. (2023). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Preprints.org.

- Ravi, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5099.

- Ravi, P., & M, G. (2012). DFT study on the structure and explosive properties of nitropyrazoles. ResearchGate.

- Greenfield, M., et al. (2014). Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles. AIP Publishing.

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(1), 97-111.

- Wang, Y., et al. (2019). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. ACS Omega, 4(25), 21337-21345.

- Al-Warhi, T., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105436.

- Singh, A., et al. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate.

- Bo, M., et al. (2024). Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. Journal of Molecular Modeling, 30(2), 52.

- Jasiński, R., et al. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 28(22), 7545.

- Fershtat, L., & Makhova, N. (2009). Differentiation of the molecular structure of nitro compounds as the basis for simulation of their thermal destruction processes. ResearchGate.

- Zhang, Y., et al. (2020). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][8][13][24]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 25(23), 5649.

- Liu, N., et al. (2021). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 50(4), 1396-1403.

- Wikipedia. (n.d.). HOMO and LUMO.

- Wang, L. P., et al. (2018). Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine. The Journal of Physical Chemistry B, 122(21), 5539-5551.

- Zhang, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61571-61577.

- Schrödinger. (2022). HOMO-LUMO Energy Gap.

- Stuke, A., et al. (2022). Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. Digital Discovery, 1(5), 622-632.

- Al-Amiery, A. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 853-861.

- Madalambika, et al. (2024). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1301, 137397.

- Tanrıverdi, E. A., et al. (2022). HOMO‐LUMO energy maps and band gaps for (a) one‐unit and (b) three‐units molecules of API. ResearchGate.

- Gogoi, P., et al. (2024). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative. Engineered Science.

- Ravi, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.

- Jasiński, R., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8438.

- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate.

- ORCA Input Library. (n.d.). DFT calculations.

- Ghorai, A., et al. (2022). Depiction of reorganization energy calculation using B3LYP functional... ResearchGate.

- He, X., et al. (2012). Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies. Physical Chemistry Chemical Physics, 14(23), 8351-8361.

- Pereira, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 13.

- Bora, P. L., & Deka, R. C. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(19), 12597-12608.

- ResearchGate. (n.d.). MAE values for B3LYP-D3(BJ) def2-TZVP geometries and 12 DFT...

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory [energetic-materials.org.cn]

- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Computational Determination of Nitroaromatic Solid Phase Heats of Formation | Semantic Scholar [semanticscholar.org]

- 15. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 16. learn.schrodinger.com [learn.schrodinger.com]

- 17. ossila.com [ossila.com]

- 18. Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one Based on a Novel Hofmann-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00742H [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Methyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-Methyl-3-nitro-1H-pyrazole. As a member of the energetic materials and a potential pharmacophore, understanding its behavior under thermal stress is critical for safe handling, storage, and application development. This document delves into the synthesis, thermal analysis, decomposition kinetics, and mechanistic pathways of this compound, offering field-proven insights and detailed experimental protocols. The content is structured to provide a deep, causal understanding of the subject matter, grounded in scientific literature and established analytical techniques.

Introduction

This compound is a heterocyclic nitroaromatic compound that has garnered interest in various chemical fields, including as an energetic material and a building block in pharmaceutical synthesis. The presence of the nitro group, a well-known explosophore, bonded to the pyrazole ring, an aromatic system with varying stability, imparts unique thermal characteristics to the molecule.[1] A thorough understanding of its thermal stability, decomposition onset, and the nature of its decomposition products is paramount for assessing its hazard potential and ensuring its safe application. This guide aims to provide a detailed technical examination of these properties.

Synthesis of this compound

The primary synthetic route to this compound involves the direct nitration of 1-methylpyrazole.[2] This electrophilic substitution reaction is a standard method for introducing nitro groups onto aromatic rings.

Experimental Protocol: Synthesis of this compound[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-methylpyrazole in a suitable solvent, such as trifluoroacetic anhydride. The flask should be cooled in an ice bath to maintain a low temperature during the initial phase of the reaction.

-

Nitrating Agent Addition: Slowly add a nitrating agent, such as concentrated nitric acid, to the stirred solution. The slow addition is crucial to control the exothermic nature of the nitration reaction and prevent undesirable side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir for an extended period (e.g., 12 hours) while gradually warming to room temperature. This ensures the reaction proceeds to completion.

-

Work-up: Following the reaction, the excess acid and solvent are removed, typically by evaporation under reduced pressure.

-

Purification: The crude product can then be purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

Choice of Solvent: Trifluoroacetic anhydride is often used as it can act as a solvent and also activates the nitric acid, forming a more potent nitrating species.

-

Temperature Control: The initial cooling and slow addition of the nitrating agent are critical safety measures to manage the exothermicity of the reaction, preventing runaway reactions and improving the selectivity for the desired product.

Thermal Analysis

The thermal stability of this compound is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.

Expected Thermal Behavior:

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an appropriate TGA-DSC pan (e.g., aluminum or ceramic).

-

Instrument Setup: Place the sample pan and a reference pan in the TGA-DSC instrument.

-

Experimental Conditions: Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen or argon) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). The use of multiple heating rates allows for the subsequent kinetic analysis.

-

Data Acquisition: Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

Data Presentation: Expected TGA-DSC Data

| Parameter | Expected Value | Significance |

| Onset Decomposition Temp. (Tonset) | > 150 °C (estimated) | Indicates the temperature at which significant decomposition begins. |